N-octadecanoyl-alanine

描述

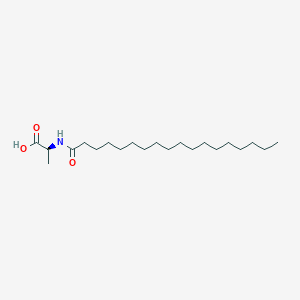

N-octadecanoyl-alanine, also known as N-octadecanoyl-L-alanine, is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of an octadecanoyl group (derived from octadecanoic acid) attached to the amino acid alanine.

准备方法

Synthetic Routes and Reaction Conditions: N-octadecanoyl-alanine can be synthesized through an enzyme-catalyzed process that involves the acylation of alanine with octadecanoic acid. The reaction typically employs lipase enzymes to catalyze the formation of the amide bond between the carboxyl group of octadecanoic acid and the amino group of alanine . The reaction conditions often include mild temperatures and neutral pH to optimize enzyme activity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme-catalyzed reaction can be scaled up. The process may also include steps for the purification of the product, such as crystallization or chromatography, to ensure high purity and quality .

化学反应分析

Types of Reactions: N-octadecanoyl-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

Biochemical Applications

Surfactant Properties : N-octadecanoyl-alanine acts as a surfactant, which is essential in various biochemical processes. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it useful in personal care products and food emulsifiers. The compound can form stable monolayers, which have been studied for their ability to modify surface properties in biochemical applications .

Enzyme Catalysis : The compound is utilized in enzyme-catalyzed reactions, particularly in synthesizing N-acylated amino acids. The process involves using lipases that catalyze the formation of amide bonds, demonstrating its utility in biocatalysis and organic synthesis .

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains highlights its potential in pharmaceutical applications .

Material Science Applications

Monolayer Formation : Studies have shown that this compound can form organized monolayers on surfaces such as silicon and mica. These monolayers are significant for developing biosensors and other nanotechnology applications due to their ability to create functionalized surfaces .

Self-Assembly Properties : The self-assembly behavior of this compound into supramolecular structures is of interest for creating new materials with specific functionalities. This property can be exploited in designing drug delivery systems where controlled release is essential .

Pharmaceutical Applications

Drug Delivery Systems : Due to its surfactant properties, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs and enhance their solubility can improve therapeutic efficacy .

Chiral Recognition : The compound's chiral nature allows it to be used in enantiomer-specific applications, such as chiral chromatography, which is crucial for separating pharmaceutical compounds .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones, suggesting its potential as a natural preservative.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study: Monolayer Formation

Research on the formation of monolayers using this compound revealed its capability to create stable films that can be utilized in sensor technology.

| Parameter | Value |

|---|---|

| Surface Pressure (mN/m) | 30 |

| Area per Molecule (nm²) | 0.5 |

| Compressibility (nm/mN) | 0.01 |

作用机制

The mechanism of action of N-octadecanoyl-alanine involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways . These interactions are mediated by the hydrophobic octadecanoyl group and the hydrophilic alanine moiety, which together influence the compound’s behavior in biological systems .

相似化合物的比较

N-lauroyl-L-alanine: Similar in structure but with a shorter acyl chain (lauroyl group).

N-lauroyl-L-leucine: Another N-acyl amino acid with a different amino acid (leucine) and a lauroyl group.

N-lauroyl-L-phenylalanine: Contains a phenylalanine residue and a lauroyl group.

Uniqueness: N-octadecanoyl-alanine is unique due to its longer acyl chain (octadecanoyl group), which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions .

生物活性

N-octadecanoyl-alanine is a fatty acid acylated amino acid characterized by the attachment of an octadecanoyl group to the amino acid L-alanine. This compound exhibits significant biological activity, particularly in the realms of biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, applications, and relevant research findings.

This compound has a molecular formula of C_{19}H_{37}NO_2 and a molecular weight of approximately 315.49 g/mol. The presence of the long-chain fatty acid enhances its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its applications in various biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. The compound integrates into lipid bilayers, influencing membrane fluidity and permeability. It can modulate the activity of membrane proteins, thereby affecting signaling pathways within cells.

Key Mechanisms:

- Membrane Interaction : Alters the structural properties of lipid bilayers, which can enhance or inhibit the function of membrane-bound proteins.

- Signaling Pathways : Modulates intracellular signaling cascades by interacting with specific receptors or proteins involved in signal transduction.

Biological Activities

This compound exhibits several notable biological activities:

- Enhanced Absorption : The acylation process improves the absorption rates of drugs when used in formulations, making it a candidate for drug delivery systems.

- Surfactant Properties : It acts as a surfactant in various chemical processes, including emulsification and foaming, which is beneficial in both industrial and pharmaceutical applications.

- Potential Therapeutic Applications : Research indicates potential uses in drug delivery systems and as an anti-cancer agent, given its ability to affect cellular processes.

Case Studies and Experimental Data

-

Monolayer Formation Studies :

In a study examining the supramolecular structures formed by this compound, researchers observed that it forms stable monolayers on silicon and mica surfaces. These studies utilized techniques like FTIR spectroscopy to confirm the structural integrity and interactions within these monolayers . -

Application in Drug Delivery Systems :

A study highlighted the role of this compound in enhancing drug solubility and bioavailability. The acylated amino acid was shown to improve the pharmacokinetic profiles of certain therapeutic agents when incorporated into drug formulations. -

Comparative Analysis with Other Acylated Amino Acids :

A comparative study illustrated that this compound outperformed shorter-chain acylated amino acids (e.g., N-dodecanoyl-L-alanine) in terms of lipophilicity and absorption rates. This characteristic makes it particularly effective for oral delivery applications.

Data Summary Table

| Property/Activity | This compound | Comparison (N-Dodecanoyl-L-Alanine) |

|---|---|---|

| Molecular Weight | 315.49 g/mol | 215.33 g/mol |

| Amphiphilicity | High | Moderate |

| Drug Absorption Rate | Enhanced | Lower |

| Surfactant Efficacy | High | Moderate |

| Potential Applications | Drug delivery, anti-cancer | Limited applications |

属性

IUPAC Name |

(2S)-2-(octadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZIMGIUGBXMOC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557473 | |

| Record name | N-Octadecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14246-60-7 | |

| Record name | N-Octadecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。